5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-amine
Overview
Description
5,6-dihydro-4H-imidazo1,2-abenzazepin-4-amine is a heterocyclic compound with a complex structure composed of two fused rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dihydro-4H-imidazo1,2-abenzazepin-4-amine typically involves multi-step processes. One common method includes the ring-opening of oxygen analogues with amines, followed by chlorination and base-promoted recyclization . Another approach involves the use of Brønsted acidic ionic liquids as efficient and recyclable catalysts for the synthesis of related compounds .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable practices are likely to be applied to optimize yields and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
5,6-dihydro-4H-imidazo1,2-abenzazepin-4-amine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include molecular oxygen for oxidation, hydrogen gas for reduction, and various halides for substitution reactions. The conditions often involve the use of catalysts and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated compounds.
Scientific Research Applications
5,6-dihydro-4H-imidazo1,2-abenzazepin-4-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 5,6-dihydro-4H-imidazo1,2-abenzazepin-4-amine involves its interaction with molecular targets such as enzymes and receptors. It can modulate the activity of these targets through binding, leading to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
- 8-chloro-6-(2-fluorophenyl)-1-methyl-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine
- Benzo[4,5]imidazo[1,2-a]pyranopyrimidin-4-ones
Uniqueness
5,6-dihydro-4H-imidazo1,2-abenzazepin-4-amine is unique due to its specific ring structure and the presence of both nitrogen and carbon atoms in the fused rings. This structural feature contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
IUPAC Name |
5,6-dihydro-4H-imidazo[1,2-a][1]benzazepin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3/c13-10-6-5-9-3-1-2-4-11(9)15-8-7-14-12(10)15/h1-4,7-8,10H,5-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMFYXYABQLRNNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N3C=CN=C3C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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